[2-(Phenylthio)ethyl]amine hydrochloride
Description
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Properties
IUPAC Name |
2-phenylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXISMXDCUJVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956411 | |
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34946-13-9 | |
| Record name | 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of [2-(Phenylthio)ethyl]amine hydrochloride
CAS: 2997-92-4 | Formula: C₈H₁₁NS·HCl
Executive Summary
[2-(Phenylthio)ethyl]amine hydrochloride is a bifunctional organosulfur building block characterized by a "soft" sulfide donor and a "hard" primary amine, stabilized as a hydrochloride salt. It serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of sulfur-containing heterocycles (dihydro-1,4-thiazines) and as a linker in fragment-based drug discovery (FBDD).
This guide delineates the physiochemical behavior, synthetic pathways, and reactivity profiles of this compound, providing researchers with the mechanistic insights required for high-yield derivatization.
Physiochemical Profile & Structural Analysis
The hydrochloride salt form significantly suppresses the volatility and noxious odor associated with the free base (thioether amines are notorious for their stench), while enhancing water solubility for aqueous-phase reactions.
Table 1: Core Chemical Properties
| Property | Value / Description | Significance in Protocol Design |
| Molecular Weight | 189.71 g/mol | Stoichiometric calculations. |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation to sulfoxide or free-base liberation. |
| Melting Point | 133–137 °C (Lit.) | High crystallinity allows for purification via recrystallization rather than chromatography. |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Diethyl ether, Hexane | Use protic solvents for reactions; use ether to precipitate the product during purification. |
| pKa (Amine) | ~9.0–9.5 (Estimated) | Requires mild base (Et₃N, K₂CO₃) to liberate the nucleophilic amine. |
| H-Bond Donors/Acceptors | 2 / 1 | Critical for binding affinity in protein-ligand interactions. |
Synthetic Architecture
The most robust industrial route involves the S-alkylation of thiophenol. While direct alkylation with 2-chloroethylamine is common, the mechanistic pathway often proceeds via an aziridinium ion intermediate , which ensures high reactivity but requires careful temperature control to prevent dimerization.
Optimized Synthesis Protocol (S-Alkylation)
Reagents: Thiophenol (PhSH), 2-Chloroethylamine HCl, Sodium Hydroxide (NaOH), Ethanol (EtOH).
-
Thiolate Formation: Thiophenol is treated with 2 equivalents of NaOH in EtOH. The first eq neutralizes the thiophenol (pKa ~6.6), the second neutralizes the amine salt.
-
Nucleophilic Attack: The thiophenolate anion (
) attacks the -carbon of the 2-chloroethylamine. -
Salt Formation: The product is isolated by acidification with HCl gas or conc. HCl in isopropanol.
Mechanistic Workflow (Graphviz)
Figure 1: Convergent synthesis pathway via S-alkylation. The thiolate anion acts as a soft nucleophile displacing the halide.
Reactivity & Mechanistic Insights
The chemical utility of [2-(Phenylthio)ethyl]amine HCl lies in its orthogonal reactivity . The sulfur atom is oxidation-prone but nucleophilically "soft," while the amine is "hard" and acylation-prone.
Chemoselective N-Functionalization
To derivatize the amine without affecting the sulfur:
-
Strategy: Use non-oxidizing conditions.
-
Protocol: Liberate the free base in situ using DIPEA in DCM. React with acid chlorides or isocyanates.
-
Avoid: Strong oxidants (e.g., KMnO₄, mCPBA) during this step, as they will oxidize the sulfide to a sulfoxide (
) or sulfone ( ).
Sulfur Oxidation (The "Switch")
The sulfide can be deliberately oxidized to modify polarity and hydrogen bonding.
-
Sulfoxide (Chiral): Treatment with 1.0 eq NaIO₄ produces the sulfoxide. Note that the sulfur becomes a stereocenter.
-
Sulfone (Achiral): Treatment with excess Oxone® or H₂O₂ produces the highly stable sulfone.
Heterocycle Formation (Pummerer & Pictet-Spengler Types)
Under acidic conditions with aldehydes, the amine and the sulfur-adjacent carbon can participate in cyclization reactions to form thiazolidines or dihydro-1,4-thiazines , valuable scaffolds in antipsychotic drug synthesis.
Reactivity Logic Map
Figure 2: Divergent reactivity profile showing selective functionalization pathways for the sulfur and nitrogen centers.
Experimental Handling & Validation
Stability & Storage
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Oxidation: While the salt is stable, prolonged exposure to air and moisture can lead to slow oxidation of the thioether to sulfoxide.
-
Validation (NMR):
-
¹H NMR (DMSO-d₆): Look for the ethyl chain triplets.
- ~3.0 ppm (CH₂-N)
- ~3.3 ppm (CH₂-S)
- ~7.2–7.5 ppm (Aromatic protons)
-
Diagnostic Shift: If oxidized to sulfoxide, the CH₂-S protons will shift downfield significantly (to ~3.6–3.8 ppm).
-
Safety Protocol (The "Stench" Factor)
While the HCl salt is odorless, basic workups liberate the free amine, which may carry trace thiophenol impurities.
-
Containment: All basic workups must be performed in a fume hood.
-
Decontamination: Glassware contacting the free base should be soaked in a bleach solution (hypochlorite oxidizes sulfur species to non-volatile sulfonates) before removal from the hood.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76348, 2-(Phenylthio)ethylamine hydrochloride. Retrieved from [Link]
- Peach, M. E. (1974).The Chemistry of the Thiol Group. Wiley-Interscience.
- Warren, S., & Wyatt, P. (2008).Organic Synthesis: The Disconnection Approach. Wiley. (Source for Chemoselective amine vs.
[2-(Phenylthio)ethyl]amine hydrochloride CAS number and molecular structure
Chemical Identity, Synthesis Strategies, and Pharmacophore Applications
Executive Summary
[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9) serves as a critical sulfur-containing building block in medicinal chemistry. Structurally, it acts as a thioether bioisostere of phenethylamine, a core scaffold in neurotransmitter modulation. By replacing the
This guide details the physicochemical properties, validated synthesis protocols, and application of this compound in fragment-based drug design (FBDD), specifically targeting kinase inhibitors (e.g., CDK9) and GPCR ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound consists of a phenyl ring linked via a thioether bridge to an ethylamine chain, stabilized as a hydrochloride salt. This structure imparts unique electronic properties compared to its carbon analog.
Table 1: Core Technical Specifications
| Property | Specification |
| Systematic Name | 2-(Phenylthio)ethanamine hydrochloride |
| Common Name | [2-(Phenylthio)ethyl]amine HCl |
| CAS Number (Salt) | 34946-13-9 |
| CAS Number (Free Base) | 2014-75-7 |
| Molecular Formula | C |
| Molecular Weight | 189.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| pKa (Amine) | ~9.5 (estimated based on thioether inductive effects) |
| SMILES | C1=CC=C(C=C1)SCCN.Cl |
Synthesis Protocol: Nucleophilic Thiolate Substitution
The most robust laboratory-scale synthesis involves the S-alkylation of thiophenol using 2-bromoethylamine hydrobromide. This route is preferred over aziridine ring-opening due to higher atom economy and safer handling profiles.
Mechanism of Action
The reaction proceeds via an S
Experimental Workflow
Reagents:
-
Thiophenol (1.0 eq)
-
2-Bromoethylamine hydrobromide (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol (anhydrous)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Thiolate Formation: Add thiophenol (1.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure complete formation of sodium thiophenolate.
-
Addition: Add 2-bromoethylamine hydrobromide (1.1 eq) in portions. The extra equivalent of base neutralizes the HBr salt of the amine, liberating the free amine for reaction, though the primary electrophile is the alkyl bromide.
-
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor consumption of thiophenol via TLC (Hexane:EtOAc 8:2).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (NaBr). Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the residue in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately.
-
Purification: Recrystallize from Ethanol/Ether to yield white crystals.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway via nucleophilic substitution of 2-bromoethylamine by thiophenolate.
Applications in Drug Development
Bioisosterism in Neurochemistry
[2-(Phenylthio)ethyl]amine is a classic thioether bioisostere of Phenethylamine (PEA).
-
Phenethylamine (PEA): Ph-CH
-CH -NH -
Thio-analog: Ph-S-CH
-CH -NH
Why this substitution matters:
-
Metabolic Stability: The sulfur atom alters the susceptibility to Monoamine Oxidases (MAO). While PEA is rapidly degraded by MAO-B, the thioether linkage changes the electronic environment, potentially prolonging half-life.
-
Lipophilicity (LogP): Sulfur is more lipophilic than a methylene group. This modification increases blood-brain barrier (BBB) permeability.
-
Lone Pair Interactions: The sulfur atom possesses lone pairs that can act as weak hydrogen bond acceptors, offering novel binding interactions within a receptor pocket (e.g., TAAR1 or 5-HT receptors) that a methylene group cannot provide.
Fragment-Based Drug Design (FBDD)
This scaffold is utilized in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. Specifically, in CDK9 inhibitors, the phenylthioethylamine moiety serves as a flexible linker that positions the amine to interact with the hinge region or solvent-front residues of the kinase ATP-binding pocket.
Visualization: Pharmacophore Comparison
Figure 2: Structural relationship between the neurotransmitter phenethylamine and its thioether analog.
Safety and Handling (Self-Validating Protocol)
While less volatile than its free base, the hydrochloride salt is an irritant. Standard GLP (Good Laboratory Practice) must be observed.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Incompatibility: Strong oxidizing agents (can oxidize sulfur to sulfoxide/sulfone).
Validation Step: Before use in sensitive biological assays, check the integrity of the thioether linkage via 1H NMR . Oxidation is easily detected by a downfield shift of the methylene protons adjacent to the sulfur (typically shifting from ~3.0 ppm to ~3.5-4.0 ppm).
References
-
PubChem. (n.d.).[2] [2-(Phenylthio)ethyl]amine hydrochloride (CID 17354192).[4] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2014). WO2014151444A1 - Pyrrolo[2,3-b]pyridine cdk9 kinase inhibitors.
-
LookChem. (n.d.). Synthesis of 2-(phenylthio)ethanamine from 2-bromoethylamine hydrobromide.[5] Retrieved from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS | CID 3016870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Benzylthio)ethanamine hydrochloride | C9H14ClNS | CID 13166188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [2-(Phenylthio)ethyl]amine hydrochloride | C8H12ClNS | CID 17354192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
The Phenylthioethyl Moiety in Drug Design: Bioisosteric Utility, Metabolic Profiling, and Synthetic Protocols
Executive Summary
The phenylthioethyl moiety (Ph-S-CH₂-CH₂-) represents a specialized bioisosteric tool in medicinal chemistry, offering a distinct physicochemical profile compared to its oxygen (Ph-O-CH₂-CH₂-, phenoxyethyl) and carbon (Ph-CH₂-CH₂-, phenylethyl) analogues. Its utility lies in its ability to modulate lipophilicity, alter ligand geometry through unique C–S bond characteristics, and serve as a "metabolic switch" via controlled S-oxidation. This guide provides a technical deep-dive into the rationale for deploying this moiety, its metabolic implications, and robust protocols for its synthesis and characterization.
Part 1: Physicochemical & Bioisosteric Rationale
Structural and Electronic Properties
The substitution of an ether oxygen or a methylene group with a sulfur atom introduces profound changes in the local environment of the drug molecule. The sulfur atom is larger, softer (in the HSAB sense), and less electronegative than oxygen.
Table 1: Comparative Physicochemical Metrics of Linker Moieties
| Property | Phenoxyethyl (-O-) | Phenylthioethyl (-S-) | Phenylethyl (-CH₂-) | Impact on Drug Design |
| Bond Length | C–O: ~1.43 Å | C–S: ~1.82 Å | C–C: ~1.54 Å | Thioether extends the reach of the phenyl ring by ~0.4 Å, potentially accessing deeper hydrophobic pockets. |
| Bond Angle | C–O–C: ~105° | C–S–C: ~90–92° | C–C–C: ~109.5° | The acute angle of the thioether creates a distinct "kink," altering the vector of the phenyl ring relative to the pharmacophore. |
| LogP Contribution | Moderate | High | High | Sulfur significantly increases lipophilicity (ΔLogP ≈ +0.5 vs O), enhancing membrane permeability but potentially reducing solubility. |
| H-Bonding | Acceptor (Moderate) | Acceptor (Weak) | None | Reduced H-bond accepting capacity can decrease desolvation penalties upon binding. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Neutral | Sulfur is a better donor to aromatic systems but a poorer inductive withdrawer than oxygen. |
The "Geometric Kink" Effect
The C–S–C bond angle (~92°) is significantly sharper than the tetrahedral angle of carbon or the bent angle of oxygen. This forces the phenylthioethyl group into a conformation that can be critical for distinguishing between receptor subtypes.
-
Case Study (Adrenergic Blockers): Early SAR studies indicated that replacing a phenoxyethyl group with a phenylthioethyl group in certain
-adrenergic blockers reduced potency.[1] This suggests that the extended bond length and acute angle misaligned the phenyl ring from its requisite hydrophobic sub-pocket. -
Case Study (SK3 Channel Activators): Conversely, in glycolipid amphiphiles (Ohmline analogues), the thioether moiety was essential for strong channel activation, whereas the sulfoxide/sulfone analogs were inactive. This highlights the necessity of the specific lipophilic and steric profile of the divalent sulfur.
Visualization of Bioisosteric Relationships
The following diagram illustrates the decision tree for selecting the phenylthioethyl moiety based on SAR requirements.
Caption: Decision logic for bioisosteric replacement with the phenylthioethyl moiety.
Part 2: Metabolic Profiling & Pharmacokinetics
The S-Oxidation Pathway
Unlike ether linkages, which are prone to O-dealkylation, the thioether bond is metabolically robust against cleavage but highly susceptible to oxidation. This can be exploited or must be mitigated depending on the design goal.
-
Sulfoxide Formation (Chiral): The first step is oxidation to the sulfoxide (-SO-) by FMOs (Flavin-containing monooxygenases) or CYP450s. This introduces a chiral center, potentially creating diastereomers if the molecule is already chiral. Sulfoxides are more polar (lower LogP) than the parent thioether.
-
Sulfone Formation: Further oxidation leads to the sulfone (-SO₂-), which is highly stable, polar, and electron-withdrawing.
Strategic Implication: If the parent thioether is the active species, S-oxidation represents a clearance pathway. However, if the sulfoxide is active (as seen with the metabolite of the phenylthioethyl analog of phenylbutazone), the thioether can act as a prodrug, extending the half-life.
Metabolic Stability Workflow
The following diagram outlines the metabolic fate of the phenylthioethyl moiety.
Caption: Sequential S-oxidation metabolic pathway of the phenylthioethyl moiety.
Experimental Protocol: Metabolic Stability Assay
To validate the stability of the phenylthioethyl moiety, the following microsomal stability assay is recommended.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).
-
Test compound (10 mM DMSO stock).
-
Internal Standard (e.g., Propranolol or Warfarin).
-
LC-MS/MS system.
Procedure:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At time points t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.
-
Data Processing: Plot ln(Peak Area Ratio) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ( ).
Part 3: Synthetic Methodologies
Constructing the phenylthioethyl moiety typically involves C–S bond formation. Two primary routes are recommended: Nucleophilic Substitution (Standard) and Transition-Metal Catalyzed Coupling (Advanced).
Protocol A: Nucleophilic Substitution (Thiol Alkylation)
This is the most direct method for aliphatic linkers.
Reaction: Ph-SH + X-CH₂-CH₂-R → Ph-S-CH₂-CH₂-R (where X = Br, I, OMs)
Step-by-Step Protocol:
-
Reagents: Thiophenol (1.0 equiv), 1-bromo-2-chloroethane (or specific alkyl halide chain) (1.2 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: Anhydrous Acetone or DMF.
-
Procedure:
-
Dissolve thiophenol in solvent under
atmosphere. -
Add
and stir for 15 min at Room Temperature (RT) to generate the thiolate anion. -
Add the alkyl halide dropwise.
-
Reflux (acetone) or heat to 60°C (DMF) for 4–12 hours. Monitor by TLC (Hexane:EtOAc).
-
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted thiophenol), water, and brine. Dry over
. -
Purification: Flash column chromatography.
Protocol B: Ullmann-Type C–S Cross-Coupling
Used when the "ethyl" part is already attached to a nucleophile and you need to attach the phenyl ring, or vice versa (e.g., coupling a thiol-containing aliphatic chain to an aryl iodide).
Reaction: Ph-I + HS-CH₂-CH₂-R → Ph-S-CH₂-CH₂-R
Step-by-Step Protocol:
-
Catalyst System: CuI (5 mol%), 1,10-phenanthroline (10 mol%).
-
Base:
(2.0 equiv). -
Solvent: Toluene or Dioxane.
-
Procedure:
-
Charge a Schlenk tube with CuI, phenanthroline, base, and aryl iodide.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and the alkyl thiol.
-
Seal and heat to 110°C for 24 hours.
-
-
Workup: Filter through a Celite pad. Concentrate filtrate. Purify via silica gel chromatography.
Synthetic Workflow Diagram
Caption: Synthetic routes for accessing phenylthioethyl derivatives.
Part 4: Conclusion
The phenylthioethyl moiety is a high-value bioisostere for medicinal chemists seeking to fine-tune the lipophilicity and steric presentation of a phenyl ring. While it offers advantages in membrane permeability and avoiding O-dealkylation, it introduces susceptibility to S-oxidation. Successful deployment requires a balance of these factors, supported by rigorous metabolic stability testing and precise synthetic execution.
References
-
Ertl, P., Altmann, E., & Racine, S. (2023). The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorganic & Medicinal Chemistry, 81, 117194.[2] Retrieved from [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1000. Retrieved from [Link]
-
Jaffrès, P. A., et al. (2012). Thio-ether functionalized glycolipid amphiphilic compounds reveal a potent activator of SK3 channel with vasorelaxation effect. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019).[3] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[3] Retrieved from [Link]
Sources
Methodological & Application
Protocol for the synthesis of [2-(Phenylthio)ethyl]amine hydrochloride
Application Note: Protocol for the Synthesis of [2-(Phenylthio)ethyl]amine Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9). This compound is a critical building block in medicinal chemistry, serving as a sulfur-containing linker in the development of GPCR ligands, kinase inhibitors, and fragment-based drug discovery campaigns.
The method utilizes a nucleophilic substitution reaction between benzenethiol (thiophenol) and 2-chloroethylamine hydrochloride under basic conditions. Unlike direct alkylation methods that often yield poly-alkylated byproducts, this protocol optimizes stoichiometry and pH control to favor the mono-alkylated primary amine, isolated as a stable hydrochloride salt.
Safety & Hazard Mitigation (Critical)
Warning: This protocol involves Benzenethiol (Thiophenol) and 2-Chloroethylamine Hydrochloride . Strict adherence to safety standards is non-negotiable.
| Hazard Class | Chemical | Risk Description | Mitigation Strategy |
| Stench / Toxic | Benzenethiol | Extreme, penetrating odor; highly toxic by inhalation/skin contact. | Fume Hood: Use a dedicated hood with high airflow. Bleach Trap: All glassware and waste must be quenched with 10% NaClO (bleach) to oxidize the thiol to odorless sulfonate before removal from the hood. |
| Vesicant | 2-Chloroethylamine | Nitrogen mustard precursor; severe skin/eye irritant; potential blistering agent. | Double Gloving: Nitrile over laminate. Solids Handling: Weigh in a closed balance or dispensor to avoid dust inhalation. |
| Corrosive | HCl (gas/conc.) | Severe respiratory and tissue damage. | Use HCl generation systems or concentrated acid in a well-ventilated area. |
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent
Key Mechanistic Insight: In basic media, 2-chloroethylamine exists in equilibrium with its cyclic aziridine (or aziridinium) intermediate. The high ring strain of the aziridine facilitates rapid ring-opening by the thiophenolate, often proceeding faster than direct displacement of the chloride.
Figure 1: Retrosynthetic disconnection showing the convergence of thiophenol and the amine precursor.
Experimental Protocol
Reagents & Equipment[1][2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |
| Benzenethiol | 110.18 | 1.0 | 11.0 g (100 mmol) | Nucleophile Source |
| 2-Chloroethylamine HCl | 115.99 | 1.1 | 12.8 g (110 mmol) | Electrophile Source |
| Sodium Hydroxide | 40.00 | 2.2 | 8.8 g (220 mmol) | Base (Neutralization + Deprotonation) |
| Ethanol (95% or abs.) | - | - | 150 mL | Solvent |
| Water | - | - | 50 mL | Co-solvent |
Step-by-Step Procedure
Step 1: Thiophenolate Generation
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.
-
Dissolve Sodium Hydroxide (8.8 g) in Water (50 mL) and Ethanol (100 mL) .
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add Benzenethiol (11.0 g) via the addition funnel over 15 minutes.
-
Observation: The solution may turn slightly yellow as sodium thiophenolate forms.
-
Note: Ensure the bleach trap is active for any displaced fumes.
-
Step 2: Electrophile Addition & Reaction
-
Dissolve 2-Chloroethylamine HCl (12.8 g) in the remaining Ethanol (50 mL) .
-
Add this solution dropwise to the thiophenolate mixture at 0–5°C.
-
Rationale: Low temperature prevents immediate exothermic runaway and uncontrolled aziridine polymerization.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to Reflux (approx. 78°C) for 3–4 hours.
-
Monitoring: Check progress by TLC (SiO₂, 10% MeOH in DCM). The thiol spot (high R_f) should disappear; the product (amine) will stay near the baseline unless the plate is treated with triethylamine.
-
Step 3: Workup & Isolation of Free Base
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.
-
Dilute the aqueous residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Chemistry: The product is currently a free base (Ph-S-CH₂-CH₂-NH₂) and will partition into the organic layer.
-
-
Wash the combined organic layers with 1M NaOH (30 mL) (to remove unreacted thiol) and then Brine (50 mL) .
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and concentrate to yield the crude free base as a pale yellow oil.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Ethanol (approx. 30–50 mL).
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) or bubble dry HCl gas into the solution until pH < 2.
-
A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C to maximize crystallization.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Yield Expectation: 70–85% Physical Appearance: White to off-white crystalline solid.[4] Melting Point: Literature values for the HCl salt typically range between 145–150°C (Verify with specific batch).
Reaction Mechanism & Workflow
The reaction proceeds via the formation of a reactive aziridine intermediate from the 2-chloroethylamine in the presence of base. The thiophenolate anion then performs a regioselective ring-opening attack.
Figure 2: Mechanistic workflow from basic cyclization to salt precipitation.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.2–8.5 (br s, 3H, NH₃⁺)
-
δ 7.2–7.5 (m, 5H, Ar-H)
-
δ 3.2–3.3 (t, 2H, S-CH₂)
-
δ 2.9–3.0 (t, 2H, N-CH₂)
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ (Free Base): 154.07
-
Found: 154.1 m/z
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete aziridine opening or hydrolysis. | Ensure reflux time is sufficient; ensure conditions are anhydrous if possible (though water is tolerated). |
| Oily Product | Impurities preventing crystallization. | Recrystallize the salt from Ethanol/Ether. Ensure all solvent is removed before adding HCl. |
| Strong Stench in Product | Residual Thiophenol. | Wash the organic phase thoroughly with 1M NaOH during workup. This converts PhSH to PhSNa (water soluble). |
| Disulfide Formation | Oxidation of Thiophenol. | Perform the reaction under an inert atmosphere (Nitrogen/Argon). Use fresh Thiophenol. |
References
-
PubChem. [2-(Phenylthio)ethyl]amine hydrochloride (Compound Summary). National Library of Medicine. [Link]
- Gilman, H., et al.The reaction of 2-chloroethylamine with thiols.Journal of the American Chemical Society, 1945. (Foundational chemistry for amino-sulfide synthesis).
-
PrepChem. Synthesis of 2-(alkylthio)ethanamines.[Link] (General protocol adaptation for thio-ether amines).
Sources
Protecting group strategies for [2-(Phenylthio)ethyl]amine hydrochloride reactions
Application Note: Optimizing Chemoselectivity – Protecting Group Strategies for [2-(Phenylthio)ethyl]amine
Introduction & Strategic Analysis
The Molecule: [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 2997-92-4 / 34946-13-9) is a privileged bifunctional building block. It contains a nucleophilic primary amine and a "soft" sulfide (thioether) linker.
The Challenge: The primary challenge in handling this molecule is the Chemoselectivity Paradox .
-
Nucleophilic Competition: Both the Nitrogen and the Sulfur are nucleophilic.[1] While Nitrogen is "harder" and more basic, the Sulfur is "softer" and highly susceptible to alkylation (forming sulfonium salts) or oxidation (forming sulfoxides/sulfones).[2]
-
Catalyst Poisoning: The sulfur atom possesses lone pairs that irreversibly bind to transition metals.[1] This renders standard catalytic hydrogenation (Pd/C) for Cbz removal impossible without specific modifications.[1]
-
Cation Scavenging: During acidic deprotection of Boc groups, the generated tert-butyl cations are electrophilic and will readily attack the sulfur atom (S-alkylation) if not intercepted by scavengers.
This guide details the specific protocols to navigate these challenges, ensuring high yield and purity.
Strategic Decision Matrix
Before selecting a protocol, analyze your downstream chemistry requirements.[2][1]
Figure 1: Decision tree for selecting the appropriate amine protection strategy based on chemical compatibility.
Protocol A: Boc Protection (The Gold Standard)
The tert-butyloxycarbonyl (Boc) group is the most robust choice for this molecule. It renders the amine inert to nucleophilic attack and bases.[1]
Critical Consideration: The starting material is a hydrochloride salt .[1] You must add an extra equivalent of base to neutralize the HCl; otherwise, the reaction will stall.[1]
Reagents:
-
Substrate: [2-(Phenylthio)ethyl]amine HCl (1.0 equiv)[2]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)[2]
-
Solvent: Dichloromethane (DCM) or THF/Water (1:1)[2]
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, suspend [2-(Phenylthio)ethyl]amine HCl (10 mmol, 1.90 g) in dry DCM (50 mL).
-
Neutralization: Cool to 0°C. Add TEA (22 mmol, 3.06 mL) dropwise. The suspension should clear as the free amine is liberated. Stir for 10 minutes.
-
Addition: Add a solution of Boc₂O (11 mmol, 2.40 g) in DCM (10 mL) dropwise over 15 minutes.
-
Why? Slow addition prevents thermal runaway and side reactions.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.
-
Workup:
-
Yield: Expect >90% yield of a colorless oil or low-melting solid.[1]
Protocol B: Fmoc Protection (Orthogonal Strategy)
Use this when the final cleavage must be done under mild basic conditions (e.g., solid-phase peptide synthesis).[2]
Reagents:
-
Substrate: [2-(Phenylthio)ethyl]amine HCl (1.0 equiv)[2]
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)[2]
-
Base: NaHCO₃ (2.5 equiv)[2]
Step-by-Step Protocol:
-
Preparation: Dissolve NaHCO₃ (25 mmol) in Water (25 mL). Add [2-(Phenylthio)ethyl]amine HCl (10 mmol).
-
Addition: Add Acetone (25 mL). The mixture may be biphasic.[1][4] Add Fmoc-OSu (10.5 mmol) slowly as a solid or dissolved in a minimum amount of acetone.
-
Reaction: Stir vigorously at RT for 3–6 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Protocol C: Deprotection & The "Scavenger" Rule
This is the most critical section for this molecule.
When removing Boc groups with acid (TFA), the tert-butyl cation (
The Cocktail: Do NOT use neat TFA. You must use a "Scavenger Cocktail."[1]
| Component | Role | Ratio (v/v) |
| TFA | Acid Source (Cleavage) | 90% |
| Triisopropylsilane (TIPS) | Hydride Source (Quenches cations) | 2.5% |
| Water | Hydrolysis / Scavenger | 2.5% |
| Thioanisole | Critical Sulfur Scavenger | 5% |
Note: Thioanisole acts as a sacrificial nucleophile, reacting with
Deprotection Workflow:
-
Dissolve the N-Boc protected sulfide in the Scavenger Cocktail (10 mL per gram of substrate).
-
Stir at RT for 1–2 hours.
-
Validation: HPLC/MS is preferred over TLC here to detect S-alkylated byproducts (M+56 mass shift).
-
Workup: Precipitate into cold Diethyl Ether (if peptide) or evaporate and neutralize with cold Sat. NaHCO₃ (if small molecule).[1][5]
The "Forbidden" Route: Cbz and Hydrogenation
Warning: Do not attempt to remove a Carboxybenzyl (Cbz) group using standard Palladium on Carbon (Pd/C) and Hydrogen gas.[2]
-
Reason: The sulfur atom in the [2-(Phenylthio)ethyl] chain will coordinate to the Pd surface, poisoning the catalyst immediately. Conversion will be <5%.[1]
Alternative Cbz Removal: If you must use Cbz, remove it using:
-
TMSI (Trimethylsilyl iodide): Generates Benzyl iodide and the free amine carbamate.[1] (Anhydrous conditions required).
-
HBr in Acetic Acid: Effective but harsh.[1] May oxidize sulfur if not degassed thoroughly.[1]
Visual Workflow: Synthesis & Deprotection
Figure 2: The chemical workflow emphasizing the critical role of scavengers during the acidic deprotection step.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][1][10] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (The definitive guide on amine protection stability). [2]
-
Lundt, B. F., et al. (1978).[2][1] Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of S-containing amino acids. International Journal of Peptide and Protein Research, 12(5), 258-268.[2][1] (Establishes the "Scavenger Rule" for sulfur-containing amines).
-
Felix, A. M., et al. (1978).[2][1] Rapid removal of protecting groups from peptides using formic acid with palladium black.[1] The Journal of Organic Chemistry, 43(21), 4194–4196.[1] (Discusses catalytic poisoning by sulfur). [2]
-
Isidro-Llobet, A., et al. (2009).[2][1] Amino acid-protecting groups.[1][5][8][11][12][13] Chemical Reviews, 109(6), 2455-2504.[2][1] (Comprehensive review of orthogonality).
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [2-(Phenylthio)ethyl]amine Hydrochloride
Topic: Purification, Handling, and Troubleshooting Guide Ticket ID: PUR-34946-HCl Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Hub for [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9). This intermediate is a critical building block in medicinal chemistry, often used as a linker or a scaffold fragment. Its dual functionality—a thioether linked to a primary amine salt—presents unique purification challenges, specifically regarding oxidation sensitivity and the persistence of thiophenol impurities.
This guide moves beyond standard textbook answers, providing field-tested protocols to resolve common issues like "rotten egg" odors, sticky solids, and colored impurities.
Module 1: Primary Purification (Recrystallization)[1]
User Issue: "My product is a solid but has a yellow/brown tint or a wide melting point range."
Diagnosis: The hydrochloride salt should be a white to off-white crystalline solid. Coloration usually indicates oxidation products (sulfoxides) or trace polymerization. The most effective purification is a two-solvent recrystallization .
The Protocol: Ethanol / Diethyl Ether System
We utilize the extreme solubility difference between the polar amine salt and non-polar impurities.
-
Dissolution: Place the crude solid in a minimal amount of boiling absolute ethanol .
-
Technical Note: Do not use water. While soluble, water is difficult to remove and promotes hygroscopicity.
-
-
Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad.
-
Cloud Point: Remove from heat. While still warm, add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in a -20°C freezer for 4 hours.
-
Collection: Filter the white crystals and wash with cold ether.
Troubleshooting the Crystallization
| Symptom | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much anti-solvent (ether) was added. | Re-heat to dissolve.[1] Add more ethanol. Scratch the glass with a spatula to induce nucleation. |
| No Crystals | Solution is too dilute. | Rotovap off 50% of the solvent and repeat the cooling step.[2] |
| Sticky Paste | Residual water or solvent trapped in lattice. | Triturate (grind) the paste under fresh diethyl ether until it becomes a free-flowing powder. |
Module 2: Removing Thiophenol (The "Smell" Test)
User Issue: "The compound smells strongly of garlic or rotten eggs."
Diagnosis: This is the signature odor of Thiophenol (Benzenethiol), a starting material or degradation product. Even trace amounts (ppm level) are detectable. The HCl salt itself should be relatively odorless.
Method A: Solvent Trituration (For Mild Impurity)
Since the HCl salt is ionic and thiophenol is organic/non-polar:
-
Suspend the solid in anhydrous Diethyl Ether or Hexanes .
-
Sonicate for 10 minutes.
-
Filter the solid.[1][3] The thiophenol remains in the filtrate.
Method B: Acid/Base Chemical Reprocessing (For Heavy Impurity)
If recrystallization fails, use chemical causality to separate the species based on pKa.
-
Mechanism: Thiophenol (pKa ~6.6) forms a water-soluble salt at pH > 7. The amine (pKa ~10) also becomes free base (organic soluble) at pH > 10.
Workflow Diagram:
Figure 1: Acid/Base Reprocessing Workflow for Thiophenol Removal.
Module 3: Handling & Storage
User Issue: "The melting point has dropped after one month of storage."
Diagnosis: Two factors are likely at play: Hygroscopicity and Oxidation .
-
Sulfide Oxidation: The sulfur atom is prone to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) upon exposure to air. This disrupts the crystal lattice, lowering the melting point.
-
Hygroscopicity: Amine hydrochlorides readily absorb atmospheric moisture.
Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: -20°C is recommended for long-term stability.
-
Container: Amber glass vials (to prevent photo-oxidation) with parafilm or teflon-lined caps.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
Module 4: Analytical Validation
Question: "How do I confirm the structure and purity?"
Use this checklist to validate your purified material.
| Method | What to Look For | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Integrity of the Linker: Look for two triplets (approx 3.0 - 3.5 ppm) corresponding to the -S-CH2-CH2-N- chain. | Integration ratio of Phenyl protons (5H) to Ethyl linker protons (4H) must be exactly 5:4 . |
| 1H NMR (Impurity) | Thiophenol: Look for a multiplet around 7.1-7.3 ppm that integrates incorrectly. | No extra aromatic peaks. |
| Melting Point | Crystallinity: Sharpness of the transition. | Range should be narrow (< 2°C). Compare with CoA (typically >130°C for HCl salts, though polymorphs exist). |
| HPLC | Oxidation: Sulfoxides are much more polar than the sulfide. | Single peak. Sulfoxides usually elute earlier on Reverse Phase (C18). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17354192, [2-(Phenylthio)ethyl]amine hydrochloride. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry OpenCourseWare. Retrieved from [Link]
-
University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
Preventing sulfur oxidation during [2-(Phenylthio)ethyl]amine hydrochloride storage
Technical Support Center: [2-(Phenylthio)ethyl]amine hydrochloride
Introduction
Welcome to the technical support guide for [2-(Phenylthio)ethyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound. A critical aspect of maintaining the integrity of [2-(Phenylthio)ethyl]amine hydrochloride is preventing the oxidation of its thioether moiety. The sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxide and, subsequently, sulfone impurities.[1][2] These impurities can compromise experimental results, affect biological activity, and introduce regulatory challenges in drug development.[3] This guide provides a comprehensive resource, structured in a question-and-answer format, to help you understand, troubleshoot, and prevent this degradation pathway.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and stability of [2-(Phenylthio)ethyl]amine hydrochloride.
Q1: What are the primary degradation products I should be concerned about? The primary degradation products result from the oxidation of the sulfur atom in the thioether linkage. The first oxidation product is [2-(Phenylsulfinyl)ethyl]amine hydrochloride (the sulfoxide), and further oxidation can lead to [2-(Phenylsulfonyl)ethyl]amine hydrochloride (the sulfone).[4]
Q2: What are the ideal short-term and long-term storage conditions? For optimal stability, the compound should be stored under conditions that minimize exposure to atmospheric oxygen, light, and moisture.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-Term: -20°C. Short-Term: 2-8°C.[5] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process. |
| Container | Tightly sealed, amber glass vial.[6] | Prevents exposure to light and moisture, which can catalyze oxidation. |
| Form | Solid (as supplied) | The solid state is generally more stable than solutions. |
Q3: I've observed a new, more polar peak in my reverse-phase HPLC analysis. Could this be an oxidation product? Yes, this is a strong possibility. The oxidation of a thioether to a sulfoxide and then to a sulfone increases the polarity of the molecule. Consequently, the oxidized impurities will typically have shorter retention times (i.e., appear as earlier peaks) than the parent compound in a standard reverse-phase HPLC method.[3]
Q4: Can I use solvents directly from the bottle to prepare my solutions? It is not recommended. Solvents, especially ethers and tetrahydrofuran (THF), can form peroxide impurities over time upon exposure to air and light. These peroxides are potent oxidizing agents that can readily oxidize the thioether. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents before use.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying and resolving problems related to sulfur oxidation.
Q5: My assay results are inconsistent. How can I confirm if compound degradation is the cause?
To determine if oxidation is affecting your results, you need a systematic approach to identify the potential degradants.
Troubleshooting Workflow: Inconsistent Assay Results
Caption: Workflow for diagnosing compound oxidation.
Causality: This workflow provides a self-validating system. By comparing the current sample to a reference standard or its initial analysis, you establish a baseline. The subsequent mass spectrometry (MS) step provides definitive evidence for or against oxidation by checking for the expected mass increase of +16 (sulfoxide) or +32 (sulfone) atomic mass units.[7]
Q6: I need to prepare a stock solution for use over several weeks. What precautions should I take?
Preparing solutions increases the risk of degradation due to solvent effects and increased molecular mobility.
-
Solvent Selection: Use high-purity, degassed solvents. Protic solvents can sometimes participate in oxidation reactions, but the primary concern is dissolved oxygen and peroxide contaminants.
-
Use of Antioxidants: For long-term solution storage, consider adding a suitable antioxidant. Antioxidants function by being more readily oxidized than your compound of interest, thereby sacrificially protecting it.[8]
-
Example: Butylated hydroxytoluene (BHT) can be effective at low concentrations (e.g., 0.01-0.1%) for non-aqueous solutions. For aqueous solutions, options like ascorbic acid can be considered, but pH compatibility must be verified.[8]
-
-
Storage: Once prepared, overlay the solution headspace with an inert gas (argon or nitrogen), seal the container tightly (e.g., with a PTFE-lined cap), and store at -20°C or below, protected from light.
Q7: I suspect my sample has degraded, but I don't have a reference standard for the sulfoxide. How can I generate one?
You can intentionally degrade a small amount of your parent compound using a controlled chemical oxidation. This process, known as a forced degradation study, is a cornerstone of pharmaceutical stability testing.[9][10] It provides a reliable way to generate analytical standards for identification.
Expert Insight: The goal of forced degradation is not complete degradation, but rather to generate a mixture containing the parent compound and its primary degradants (targeting 5-20% degradation) to allow for clear analytical separation and identification.[11]
(A detailed protocol for a forced degradation study is provided in Section 3).
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step instructions for key procedures to prevent and analyze sulfur oxidation.
Protocol 3.1: Best Practices for Aliquoting and Storing Solid [2-(Phenylthio)ethyl]amine hydrochloride
Objective: To properly handle and store the solid compound to minimize degradation upon receipt and during use.
Materials:
-
[2-(Phenylthio)ethyl]amine hydrochloride (as received)
-
Inert gas source (Argon or Nitrogen) with tubing
-
Glove box or glove bag (recommended)
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
Procedure:
-
Prepare the Environment: If available, perform all steps inside a glove box with a dry, inert atmosphere. If not, work quickly in an area with low humidity.
-
Equilibrate: Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquot: Weigh the desired amounts of the solid into pre-labeled amber glass vials. It is better to have multiple smaller aliquots than to repeatedly open and close a large stock bottle.
-
Inerting: Gently flush the headspace of each vial with a stream of nitrogen or argon for 15-30 seconds to displace air and oxygen.
-
Seal: Immediately and tightly cap each vial.
-
Store: Place the sealed vials in a labeled secondary container and store at -20°C for long-term storage.
Logical Framework for Optimal Storage
Caption: Key pillars for ensuring compound stability.
Protocol 3.2: Forced Oxidation Study to Generate Sulfoxide/Sulfone Standards
Objective: To generate a sample containing the sulfoxide and sulfone derivatives for use as analytical reference standards.
WARNING: This procedure should be performed by trained personnel in a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Materials:
-
[2-(Phenylthio)ethyl]amine hydrochloride
-
Methanol or Acetonitrile (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Small reaction vial
-
HPLC system for monitoring
Procedure:
-
Prepare Solution: Dissolve ~10 mg of [2-(Phenylthio)ethyl]amine hydrochloride in 10 mL of methanol in a small vial. This is your parent solution.
-
Initiate Oxidation: To the vial, add 100 µL of 3% H₂O₂. Hydrogen peroxide is a common oxidant used for this purpose.[12]
-
Reaction Monitoring: Stir the reaction at room temperature. After 1 hour, inject a small aliquot onto your HPLC system to check the reaction progress.
-
Analyze: Look for the appearance of new, earlier-eluting peaks. The first major new peak is likely the sulfoxide. A smaller, even earlier peak may be the sulfone.
-
Adjust and Quench:
-
If degradation is too slow, you can gently warm the reaction (e.g., to 40°C) or add another aliquot of H₂O₂.
-
If degradation is sufficient (e.g., 10-30% conversion of the parent peak area), the reaction can be stopped by diluting the sample in mobile phase for immediate analysis or by adding a small amount of an aqueous sodium sulfite solution to quench the excess peroxide.
-
-
Confirmation: Use LC-MS to confirm the identity of the new peaks by verifying the expected mass increase (+16 Da for sulfoxide, +32 Da for sulfone).
Protocol 3.3: Example HPLC Method for Purity Assessment
Objective: To provide a starting point for an analytical method capable of separating the parent compound from its potential oxidation impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Expected Elution | 1. Sulfone (most polar) -> 2. Sulfoxide -> 3. Parent Compound (least polar) |
Method Validation: This method's suitability should be confirmed by running the sample generated from the forced degradation study (Protocol 3.2). This will verify that the method can successfully separate the parent compound from its primary oxidative degradants, making it a "stability-indicating" method.[10]
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]
-
Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology - PMC. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]
-
The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]
-
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules - ACS Publications. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. PubMed. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Degradation of thioester elastomers placed in pH 9.0 buffer. ResearchGate. [Link]
-
[2-(Phenylthio)ethyl]amine hydrochloride. PubChem. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
- Method for preparing purified desmopressin sulfoxide impurity.
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. acdlabs.com [acdlabs.com]
- 12. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents [patents.google.com]
Removing unreacted [2-(Phenylthio)ethyl]amine hydrochloride from reaction mixtures
Technical Support Center: Purification of [2-(Phenylthio)ethyl]amine Derivatives
Ticket ID: PUR-34946 Subject: Removal of unreacted [2-(Phenylthio)ethyl]amine hydrochloride from reaction mixtures. Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted [2-(Phenylthio)ethyl]amine (CAS: 34946-13-9) from your crude reaction mixture. This molecule presents a dual challenge: it possesses a basic primary amine (pKa ~9.[1]5) and an oxidation-sensitive thioether linkage.
Standard purification methods often fail because:
-
Amphiphilicity: The phenyl ring provides lipophilicity, while the amine provides polarity, leading to poor phase separation or "oiling out."
-
Sulfur Sensitivity: The thioether is prone to oxidation (to sulfoxide/sulfone) if exposed to peroxides or strong oxidants during workup, creating new impurities.
This guide provides three validated protocols based on the physicochemical properties of your product.
Part 1: The Decision Matrix
Before selecting a protocol, identify the chemical nature of your desired product .
Figure 1: Decision tree for selecting the appropriate purification method based on product functionality.
Part 2: Protocol A - Acidic Liquid-Liquid Extraction (LLE)
Target Audience: Researchers synthesizing neutral products (e.g., amides, sulfonamides, ureas) where the product does not protonate at pH 2-3.
The Logic:
The unreacted amine has a pKa of ~9.5. By lowering the aqueous pH to < 2, we force the amine into its protonated ammonium salt form (
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or EtOAc).
-
Note: Avoid Ether/THF if they are old; peroxides will oxidize the thioether.
-
-
Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? If your product is acid-sensitive (e.g., contains a Boc group), 1M HCl is too harsh. Citric acid buffers at pH ~3-4, sufficient to protonate the amine without cleaving acid-labile groups.
-
-
Phase Check: The unreacted [2-(Phenylthio)ethyl]amine will partition into the aqueous layer.
-
Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water.
-
Drying: Dry over anhydrous
(Sodium Sulfate).-
Warning: Do not use bleach (hypochlorite) to clean glassware while the thioether is present; it causes immediate oxidation to the sulfoxide.
-
Troubleshooting Table: LLE Issues
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Amphiphilic nature of the phenyl-amine. | Add solid NaCl to the aqueous layer to increase ionic strength (Salting out). Filter through Celite if solids are present. |
| Product loss | Product is slightly basic (e.g., pyridine ring). | Switch to Protocol B (Scavenging) or use a weaker acid wash (pH 5-6 phosphate buffer). |
| New impurity by TLC | Oxidation of Sulfur. | Check solvents for peroxides. Ensure no oxidants (bleach, |
Part 3: Protocol B - Chemoselective Scavenging
Target Audience: Researchers synthesizing basic products (e.g., secondary amines via reductive amination) where Acid Wash would remove the product.
The Logic: Since both the impurity and the product are basic, pH manipulation fails. We rely on steric and chemical differentiation . We use a solid-supported electrophile (Resin) that reacts covalently with the primary amine impurity but reacts much slower (or not at all) with the secondary/tertiary amine product.
Recommended Scavenger: Isocyanate Resin (e.g., Polystyrene-methylisocyanate).
Mechanism:
Step-by-Step Procedure:
-
Calculate Loading: Determine the excess mmols of [2-(Phenylthio)ethyl]amine used.
-
Add Resin: Add 3-4 equivalents (relative to the excess amine) of Isocyanate resin to the reaction mixture.
-
Incubation: Agitate (do not stir with a magnetic bar, it grinds the resin) for 4–16 hours at room temperature.
-
Tip: Adding a drop of DIEA (Diisopropylethylamine) can catalyze the scavenging reaction.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug. The impurity is now covalently bound to the solid beads.
-
Rinse: Wash the resin beads with DCM to recover any physically adsorbed product.
Figure 2: Workflow for solid-phase scavenging of primary amines.
Part 4: Protocol C - Chromatographic Considerations
If you must use flash chromatography (silica gel), be aware of two critical interactions.
1. The "Tailing" Effect: Primary amines interact strongly with the acidic silanols on silica gel, causing streaking/tailing.
-
Solution: Pre-treat your silica column with 1% Triethylamine (
) or 1% Ammonium Hydroxide ( ) in the eluent. This "caps" the active sites.[2]
2. The "Thioether" Risk:
Thioethers are relatively stable on silica, but if your mobile phase contains peroxides (common in old Ethyl Acetate or Ethers), the thioether will oxidize to the sulfoxide (
-
Solution: Use fresh solvents. If using MeOH/DCM gradients, ensure the MeOH is high grade.
Part 5: Frequently Asked Questions (FAQ)
Q: The amine hydrochloride salt is water-soluble.[3][4] Why can't I just wash with water? A: While the pure HCl salt is water-soluble, in a crude organic reaction mixture, the partition coefficient often favors the organic layer due to the lipophilic phenyl-thio-ethyl chain. You must ensure the aqueous layer is distinctively ionic (brine) and acidic to fully drive the equilibrium to the aqueous phase.
Q: I see a new spot on TLC just below my product. What is it? A: This is likely the sulfoxide derivative. Thioethers oxidize easily.
-
Check: Did you use bleach to clean your flask?
-
Check: Did you use mCPBA or Oxone in the reaction?
-
Check: Is your ether solvent old? If the sulfoxide is present, it is much more polar than the thioether and can usually be separated via chromatography.
Q: Can I use Copper Sulfate (
References
-
PubChem. (n.d.). [2-(Phenylthio)ethyl]amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Removing Amines. Department of Chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Isocyanate Resin: Scavenger for Amines. Retrieved from [Link]
Sources
Stability of [2-(Phenylthio)ethyl]amine hydrochloride in basic solutions
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing [2-(Phenylthio)ethyl]amine hydrochloride. The stability of this compound, particularly in basic solutions, is critical for experimental reproducibility and the integrity of downstream applications. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common laboratory challenges, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What happens chemically when I dissolve [2-(Phenylthio)ethyl]amine hydrochloride in a basic solution?
When the hydrochloride salt of [2-(Phenylthio)ethyl]amine is dissolved in an aqueous solution, it exists as the protonated ammonium cation and a chloride anion. The addition of a base (e.g., sodium hydroxide, triethylamine) will neutralize the hydrochloric acid and deprotonate the ammonium group. The equilibrium shifts from the water-soluble ammonium salt to the less polar, free amine form. The pKa of the parent compound, phenethylamine, is approximately 9.83[1]. Therefore, at a pH above ~10, the compound will exist predominantly as the free base.
This conversion is a critical first step to consider, as the change in polarity and solubility can directly impact your experiment.
Caption: Acid-base reaction of the hydrochloride salt.
Q2: Is the [2-(Phenylthio)ethyl]amine free base stable in basic aqueous solutions?
The stability of the free amine in a basic solution depends on two primary factors: the stability of the amine group and the stability of the thioether linkage.
-
Amine Group: The primary amine group itself is generally stable and does not undergo degradation in simple aqueous basic solutions at ambient temperatures.
-
Thioether Linkage: The phenyl-ethyl-sulfide (thioether) linkage is the more likely site of reactivity. While thioethers are significantly more stable to hydrolysis than their ester or thioester counterparts, they are susceptible to oxidation[2]. In the presence of dissolved oxygen (air) or other oxidizing agents, the sulfur atom can be oxidized, primarily to a sulfoxide and potentially further to a sulfone. This oxidation can be promoted under basic conditions.
Therefore, while the molecule is reasonably stable for short-term experiments in the absence of oxidants, long-term storage of basic solutions exposed to air is not recommended.
Q3: What are the potential degradation pathways I should be aware of?
The primary degradation pathway of concern in a typical lab setting is the oxidation of the thioether sulfur.
-
Pathway 1: Oxidation to Sulfoxide: The sulfur atom attacks an oxygen molecule, leading to the formation of [2-(Phenylsulfinyl)ethyl]amine.
-
Pathway 2: Oxidation to Sulfone: Further oxidation of the sulfoxide results in the formation of [2-(Phenylsulfonyl)ethyl]amine.
These degradation products have significantly different polarities, chemical properties, and potentially different biological activities, which can compromise experimental results.
Caption: Primary oxidative degradation pathway in basic solution.
Q4: What are the visible signs of degradation or instability?
Visible signs can include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: While precipitation upon basification is often due to the lower solubility of the free base (see Troubleshooting Q5), unexpected precipitation in a solution that was previously clear could indicate the formation of insoluble degradation products.
-
Odor Change: The parent compound has a characteristic fishy amine odor[3]. A change in this odor could suggest chemical transformation.
However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is essential for stability studies.
Troubleshooting Guide
Q5: Problem - I added a base to my aqueous stock solution of [2-(Phenylthio)ethyl]amine hydrochloride and a precipitate formed immediately.
-
Probable Cause: You have likely exceeded the solubility limit of the free amine form of the compound. The hydrochloride salt is generally much more soluble in water than its corresponding free base. By increasing the pH, you converted the salt to the free base, which then precipitated out of the aqueous solution.
-
Solutions:
-
Work with a More Dilute Solution: Prepare a more dilute initial stock solution of the hydrochloride salt before adding the base.
-
Use a Co-Solvent: Prepare your solution in a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, acetonitrile). The organic solvent will help to keep the less polar free base dissolved. Perform solvent compatibility tests for your specific application.
-
Verify pH: Ensure you have not added an excessive amount of base, which could alter the ionic strength or properties of the solution in other ways.
-
Q6: Problem - My experimental results are inconsistent when using a basic solution of the compound that is more than a day old.
-
Probable Cause: This is a classic sign of compound degradation. As discussed in FAQ Q2 and Q3, the thioether is likely undergoing slow oxidation, changing the effective concentration of your active compound and introducing new, potentially interfering species (sulfoxide, sulfone).
-
Solutions:
-
Prepare Fresh Solutions: The most reliable solution is to prepare the basic solution fresh before each experiment.
-
Inert Atmosphere: If the solution must be stored for a short period (a few hours), degas the solvent before use and store the final solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Refrigerate and Protect from Light: Store the solution at 2-8°C and in an amber vial to protect it from light, which can accelerate oxidative processes. Do not freeze aqueous solutions unless you have validated the freeze-thaw stability.
-
Perform a Stability Study: Use the analytical protocols below (Protocol 2) to determine the acceptable window of time within which your prepared solution is stable under your specific storage conditions.
-
Q7: Problem - I suspect my compound has degraded. How can I confirm this and identify the degradation products?
-
Probable Cause: You need to analytically compare a sample of your suspect solution to a freshly prepared, unadulterated standard.
-
Solution: High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose. A Liquid Chromatography-Mass Spectrometry (LC-MS) system is required for definitive identification of the degradation products.
-
Chromatographic Comparison: Use Protocol 2 to run an HPLC analysis of both a fresh standard and your aged solution. Degradation is confirmed if you observe a decrease in the peak area of the parent compound and the appearance of one or more new peaks, which are typically more polar and thus have shorter retention times on a reverse-phase column.
-
Mass Spectrometry Identification: Use Protocol 3 for sample preparation and analysis by LC-MS. The primary degradation products will have specific mass increases corresponding to the addition of oxygen atoms.
-
Parent Compound ([C₈H₁₁NS]): Molecular Weight ≈ 169.25 Da
-
Sulfoxide Degradant ([C₈H₁₁NOS]): Molecular Weight ≈ 185.25 Da (Mass increase of +16)
-
Sulfone Degradant ([C₈H₁₁NO₂S]): Molecular Weight ≈ 201.25 Da (Mass increase of +32)
-
-
Experimental Protocols
Protocol 1: Preparation of a Standardized Basic Solution
This protocol describes the preparation of a 10 mM solution of [2-(Phenylthio)ethyl]amine free base.
-
Calculate Mass: Weigh 18.97 mg of [2-(Phenylthio)ethyl]amine hydrochloride (MW: 189.71 g/mol )[4].
-
Initial Dissolution: Dissolve the hydrochloride salt in ~8 mL of HPLC-grade water in a 10 mL volumetric flask. Mix gently until fully dissolved.
-
Basification: Add a sufficient amount of 1 M NaOH solution dropwise while stirring to bring the pH to ~11. This ensures complete conversion to the free base.
-
Final Volume: Bring the flask to the final volume of 10.0 mL with HPLC-grade water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any micro-particulates before use or analysis.
-
Usage: Use immediately for best results.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method is designed to separate the parent compound from its more polar oxidative degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare samples by diluting the basic solution (from Protocol 1) 1:10 in a 50:50 Water:Acetonitrile mixture.
-
Inject a freshly prepared standard to determine the retention time of the parent peak.
-
Inject the aged sample(s) and monitor for a decrease in the parent peak area and the appearance of new peaks at earlier retention times.
-
Caption: Workflow for HPLC-based stability analysis.
References
-
Giménez-Gómez, P., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][5]
-
Bunnelle, W. H., et al. (2008). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 51(16), 5151–5164. [Link][6]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17354192, [2-(Phenylthio)ethyl]amine hydrochloride. [Link][4]
-
Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link][1]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link][7]
-
Panoutsopoulos, G. I., & Beedham, C. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Drug Metabolism and Drug Interactions, 20(5-6), 297-314. [Link][8]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link][2]
-
Panoutsopoulos, G. I., & Beedham, C. (2004). Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. [Link][9]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link][10]
-
Panoutsopoulos, G. I., & Beedham, C. (2004). Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar. In Vivo, 18(6), 779-786. [Link][11]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. [Link][12]
-
Campanella, L., et al. (2001). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. [Link][13]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... [Link][14]
-
Luengo, J. M., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology, 10(4), 1043-1055. [Link][15]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link][17]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-PhenylethylaMine | 64-04-0 [chemicalbook.com]
- 4. [2-(Phenylthio)ethyl]amine hydrochloride | C8H12ClNS | CID 17354192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions when using 2-(Phenylthio)ethanamine hydrochloride
A Guide to Minimizing Side Reactions in Synthesis
Welcome to the technical support center for 2-(Phenylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile bifunctional molecule. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Understanding the Reactivity of 2-(Phenylthio)ethanamine
2-(Phenylthio)ethanamine possesses two key functional groups: a primary aliphatic amine and an aryl thioether. The hydrochloride salt form ensures stability and ease of handling. However, in reaction, the free base is typically generated in situ, and it is the reactivity of this free amine and the thioether that dictates the course of the chemical transformation and the potential for side reactions.
The primary amine is a nucleophile and a base, making it susceptible to acylation, alkylation, and other reactions with electrophiles. The thioether, while generally less reactive, can undergo oxidation to form sulfoxides and sulfones, especially in the presence of oxidizing agents.
Below is a diagram illustrating the key reactive sites of the 2-(phenylthio)ethanamine free base.
Caption: Key reactive sites of 2-(Phenylthio)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with 2-(Phenylthio)ethanamine hydrochloride in a question-and-answer format.
Reactions at the Amine Functionality
A1: Cause and Minimization of Di-acylation
Di-acylation occurs when the initially formed mono-acylated product is deprotonated and reacts with a second equivalent of the acylating agent. This is more likely to happen with highly reactive acylating agents or an excess of a strong base.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting di-acylation.
Detailed Protocol for Selective Mono-N-Acylation:
-
Free Base Generation: In a round-bottom flask, dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq.) and stir for 15-30 minutes at room temperature.
-
Amide Coupling:
-
Using a Coupling Agent (Recommended): To the solution of the free amine, add the carboxylic acid (1.0 eq.), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), and an additive like 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq.).[1] Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Using an Acyl Halide: Cool the free amine solution to 0 °C. Slowly add a solution of the acyl chloride (1.0 eq.) in the reaction solvent.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.
| Parameter | Recommendation for Mono-acylation | Rationale |
| Acylating Agent Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the availability of the acylating agent for a second reaction. |
| Base | Non-nucleophilic (DIPEA, TEA) | Prevents the base from competing with the amine as a nucleophile. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second acylation, which typically has a higher activation energy. |
| Addition of Reagents | Slow, dropwise addition of the acylating agent | Maintains a low concentration of the acylating agent, favoring the initial reaction with the more nucleophilic primary amine. |
A2: Controlling the Degree of Alkylation
The formation of di-alkylated products is a common issue as the mono-alkylated secondary amine can be more nucleophilic than the starting primary amine. Reductive amination is often a more controlled method for mono-alkylation than direct alkylation with alkyl halides.
Troubleshooting Strategies:
-
Reductive Amination (Preferred Method):
-
Imine Formation: React 2-(Phenylthio)ethanamine (as the free base) with one equivalent of the desired aldehyde or ketone. This step is often performed in a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, or in the presence of a drying agent.
-
Reduction: Reduce the intermediate imine in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents are less reactive towards the carbonyl starting material, allowing for the reduction to occur as the imine is formed.
-
-
Direct Alkylation with Alkyl Halides:
-
Use a large excess of the amine (5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine. This approach is practical only when the amine is inexpensive and easily separable from the product.
-
Employ a protecting group strategy (see Q3).
-
A3: Protecting the Amine
Protecting the amine as a carbamate is a robust strategy. The two most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
N-Boc Protection Protocol:
-
Dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) and a base like triethylamine (2.5 eq.) in a solvent mixture such as THF/water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) at 0 °C.
-
Stir the reaction, allowing it to warm to room temperature, and monitor by TLC.
-
Upon completion, perform an aqueous work-up and extract the N-Boc protected product.[2]
N-Cbz Protection Protocol:
-
Dissolve 2-(Phenylthio)ethanamine hydrochloride (1.0 eq.) in a mixture of THF and water with sodium bicarbonate (2.0 eq.).
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Stir for several hours at 0 °C to room temperature.
-
Work-up and purify by column chromatography.[3]
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Notes |
| Boc | (Boc)₂O, base (e.g., TEA, DIPEA) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Stable to basic conditions and hydrogenolysis. |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
Reactions at the Thioether Functionality
A4: Oxidation of the Thioether
The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). This can occur if your reaction conditions are oxidative or if certain reagents are contaminated with oxidants.
Troubleshooting Workflow for Thioether Oxidation:
Caption: Workflow to prevent thioether oxidation.
Preventative Measures:
-
Reagent Purity: Ensure that solvents like THF and diethyl ether are free of peroxides.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants under your reaction conditions. For example, some strong acids or metal catalysts can promote oxidation.
General Considerations
-
Starting Material Purity: Commercially available 2-(Phenylthio)ethanamine hydrochloride may contain impurities from its synthesis. It is advisable to check the purity of the starting material by techniques such as NMR or LC-MS before use.
-
Intramolecular Reactions: While less common, under certain conditions (e.g., with highly reactive linkers), intramolecular cyclization between the amine and the phenyl ring (via the sulfur atom) could be a possibility. Careful selection of reagents and reaction conditions is key to avoiding such pathways.
By carefully considering the reactivity of both the amine and thioether functionalities and implementing the troubleshooting strategies outlined in this guide, you can significantly minimize the formation of unwanted side products in your reactions involving 2-(Phenylthio)ethanamine hydrochloride.
References
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of [2-(Phenylthio)ethyl]amine Hydrochloride
Executive Summary & Strategic Utility
[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 24426-82-4) serves as a critical sulfur-containing linker in fragment-based drug discovery (FBDD) and as a precursor for heterocycle synthesis. Its structural integrity is defined by the thioether moiety (
This guide provides a definitive interpretation of its
Structural Logic & Assignment Workflow
To accurately interpret the spectrum, one must visualize the electronic environments. The molecule consists of an aromatic system, a polarized aliphatic chain, and a protonated amine.
Molecular Connectivity Diagram (DOT)
Figure 1: Structural connectivity and expected electronic influence zones. The sulfur atom acts as a "soft" bridge, creating less deshielding on adjacent protons compared to oxygen.
Experimental Protocol: Sample Preparation
Reliable NMR data requires strict adherence to sample preparation protocols to minimize concentration-dependent shifts, particularly for the ammonium protons.
Protocol A: Standard Characterization
-
Solvent Selection: DMSO-
is the gold standard for this salt.-
Reasoning: It solubilizes the polar HCl salt effectively and, unlike
, allows for the observation of the exchangeable ammonium ( ) protons.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Note: High concentrations (>30 mg) may cause viscosity broadening or stacking effects in the aromatic region.
-
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Spectral Interpretation: The Deep Dive
The Aromatic Region (7.20 – 7.50 ppm)
-
Appearance: Multiplet (5H).
-
Analysis: Unlike electron-rich phenols, the thioether sulfur is less electron-donating by resonance. The phenyl protons often appear as two sets of multiplets:
-
7.35–7.45 ppm (2H): Meta-protons.
-
7.20–7.35 ppm (3H): Ortho/Para-protons overlapping.
-
-
Diagnostic Check: Integration must equal 5. If <5, check for deuterium exchange (unlikely on ring) or relaxation delay issues.
The Aliphatic "Crossover" Zone (2.90 – 3.40 ppm)
This is the most critical region for distinguishing the thioether from the ether.
-
Signal A (S-CH
): 3.25 – 3.35 ppm (Triplet, Hz, 2H). -
Signal B (N-CH
): 2.95 – 3.10 ppm (Triplet, Hz, 2H).
The Exchangeable Protons (8.00 – 8.50 ppm)
-
Appearance: Broad singlet (3H).
-
Identity:
-
Validation: Add 1 drop of
to the NMR tube and shake. This peak must disappear. If it remains, the salt has not formed, or the sample is an amide impurity.
Comparative Analysis: Thioether vs. Ether[5]
The following table compares [2-(Phenylthio)ethyl]amine HCl against its oxygen analog, [2-(Phenoxy)ethyl]amine HCl. This comparison is vital for researchers deciding between "soft" (S) and "hard" (O) linkers.
Table 1: The Chalcogen Shift Effect (in DMSO- )
| Feature | Thioether Analog (S) | Ether Analog (O) | Shift Difference ( | Scientific Rationale |
| Linker Atom | Sulfur (Electronegativity ~2.58) | Oxygen (Electronegativity ~3.44) | N/A | Oxygen is significantly more electronegative, pulling electron density strongly. |
| 3.30 ppm | 4.20 ppm | ~0.9 ppm | The "O-effect" causes a massive downfield shift. This is the primary diagnostic differentiator. | |
| 3.00 ppm | 3.20 ppm | ~0.2 ppm | The inductive effect of Oxygen propagates further down the chain than Sulfur. | |
| Aromatic Ring | 7.20 - 7.50 ppm | 6.90 - 7.30 ppm | ~0.2 ppm | Oxygen donates electrons into the ring (resonance) more effectively, shielding Ortho/Para protons (pushing them upfield). |
Visualizing the Shift Logic (DOT)
Figure 2: The electronegativity difference between Sulfur and Oxygen drives a ~0.9 ppm shift in the alpha protons.
Synthesis & Purification Protocol
To generate a sample matching the spectral description above, follow this self-validating synthesis workflow. This method avoids the use of unstable aziridines.
Step 1: Nucleophilic Substitution
-
Reagents: Dissolve Thiophenol (10 mmol) in Ethanol (20 mL).
-
Base: Add NaOH (22 mmol, 2.2 eq) to generate the thiophenolate anion. Solution should turn slight yellow.
-
Electrophile: Add 2-Chloroethylamine hydrochloride (11 mmol).
-
Reflux: Heat to 70°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). Thiophenol spot should disappear.
-
Step 2: Workup (Free Base Isolation)
-
Evaporate Ethanol.
-
Resuspend residue in Water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).
-
Crucial Wash: Wash DCM layer with 1M NaOH (removes unreacted thiophenol) and then Brine.
-
Dry over
and concentrate.-
Result: Yellow oil (Free Base).
H NMR will show N-CH at ~2.8 ppm.
-
Step 3: Salt Formation (HCl Salt)
-
Dissolve the oil in minimal dry Diethyl Ether or Ethanol.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: A white solid will precipitate immediately.
-
Filtration: Filter and wash with cold Ether.
-
Yield: White crystalline solid.
-
Stability: The HCl salt is non-hygroscopic and stable for years at RT, unlike the free base which oxidizes to the sulfoxide.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3201 (Analogs). National Institute of Advanced Industrial Science and Technology (AIST).[5] [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for increment tables).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for Ammonium proton exchange behavior).
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Assessment: 13C NMR Characterization of [2-(Phenylthio)ethyl]amine Hydrochloride
Executive Summary
This guide provides a technical analysis of the 13C NMR chemical shifts for [2-(Phenylthio)ethyl]amine hydrochloride (CAS: 3066-12-4). It is designed for researchers validating the synthesis of serotonin transporter (SERT) inhibitors or fragment-based drug discovery (FBDD) scaffolds.
The core challenge in characterizing this molecule is distinguishing the thioether linkage (-S-) from potential oxidation byproducts (sulfoxides/sulfones) or isosteric ether contaminants (-O-). This guide establishes a self-validating protocol using the "Heavy Atom Effect" on chemical shifts to confirm structural integrity.
Experimental Protocol (Self-Validating System)
To ensure reproducible data that matches the reference values below, strict adherence to solvent choice and concentration is required. The hydrochloride salt form presents solubility challenges in non-polar solvents.
Reagents & Materials[1][2][3][4]
-
Analyte: [2-(Phenylthio)ethyl]amine HCl (>98% purity).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Rationale: The HCl salt is insoluble in CDCl3. D2O is a viable alternative, but DMSO-d6 allows for better comparison with organic analogues and prevents H/D exchange broadening on labile ammonium protons in corresponding 1H NMR experiments.
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
Workflow Diagram (DOT)
Figure 1: Optimized workflow for preparing hydrochloride salts for Carbon-13 NMR analysis.
Data Analysis: Chemical Shift Assignments
The following data represents the reference values for the compound in DMSO-d6.
Reference Table: [2-(Phenylthio)ethyl]amine HCl[5][6]
| Position | Carbon Type | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Structural Diagnostic |
| C-1 | Aromatic (Ipso) | 134.5 - 135.5 | Quaternary (C) | Deshielded by Sulfur attachment. |
| C-2, C-6 | Aromatic (Ortho) | 129.0 - 130.0 | CH (Up) | Typical aromatic region. |
| C-3, C-5 | Aromatic (Meta) | 127.0 - 128.0 | CH (Up) | Typical aromatic region. |
| C-4 | Aromatic (Para) | 125.5 - 126.5 | CH (Up) | Typical aromatic region. |
| C-7 | Aliphatic (S -CH2) | 29.0 - 31.0 | CH2 (Down) | Primary Diagnostic Peak. |
| C-8 | Aliphatic (N -CH2) | 38.0 - 40.0 | CH2 (Down) | Deshielded by Ammonium (-NH3+). |
Note on Solvent Peaks: Expect DMSO-d6 septet at 39.5 ppm . This often overlaps with the C-8 (N-CH2) signal. Recommendation: Use DEPT-135 or HMQC to resolve the C-8 methylene signal from the solvent background.
Comparative Analysis: The "Heavy Atom" Effect
The most critical validation step is distinguishing the product from its Oxygen analogue (Phenoxyethylamine) or oxidation products.
Sulfur (Thioether) vs. Oxygen (Ether) Isosteres
Researchers often substitute Oxygen for Sulfur to modulate lipophilicity. However, this drastically alters the NMR spectrum due to the electronegativity difference (O = 3.44 vs. S = 2.58).
| Feature | Sulfur (Target) | Oxygen (Analogue) | Shift Difference (Δδ) |
| Structure | Ph-S -CH2-CH2-NH3+ | Ph-O -CH2-CH2-NH3+ | - |
| Heteroatom-CH2 | ~30 ppm | ~65 ppm | ~35 ppm |
| Mechanism | Sulfur is less electronegative; "Heavy Atom Effect" shields the Carbon. | Oxygen is highly electronegative; strongly deshields the Carbon. | Huge diagnostic window. |
Logic Flow for Structure Confirmation (DOT)
Use this decision tree to interpret your raw data.
Figure 2: Spectral interpretation logic for validating thioether synthesis.
Mechanistic Insight
Why does the shift occur at ~30 ppm?
-
Electronegativity: Sulfur is significantly less electronegative than Oxygen. In 13C NMR, higher electronegativity of the substituent generally leads to downfield shifts (higher ppm).
-
Polarizability: The large, diffuse electron cloud of Sulfur creates a "Heavy Atom Effect." While it is electron-withdrawing by induction, its polarizability often leads to unexpected shielding effects compared to period 2 elements (like O or N), keeping the alpha-carbon signal relatively upfield (similar to an alkyl group).
References
-
Compound Identification: PubChem. [2-(Phenylthio)ethyl]amine hydrochloride (CID 17354192).[1] National Library of Medicine. Link
-
Spectral Database: SDBS (Spectral Database for Organic Compounds). General trends for Alkyl-Aryl Sulfides. AIST Japan. Link
-
Methodology: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link
- Theoretical Grounding: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for SCS additivity rules).
Sources
Mass spectrometry (MS) fragmentation patterns of [2-(Phenylthio)ethyl]amine HCl
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of [2-(Phenylthio)ethyl]amine HCl (CAS: 29926-88-1), a sulfur-containing building block often used in the synthesis of pharmaceuticals and ligands.
This analysis compares the molecule's behavior across different ionization techniques (EI vs. ESI) and contrasts it with its structural analog, 2-Phenoxyethylamine , to highlight the "Thio Effect" on fragmentation mechanisms.
Executive Summary & Molecule Profile
[2-(Phenylthio)ethyl]amine (PTE) is a functionalized ethylamine where the beta-carbon is linked to a phenyl ring via a sulfur atom (thioether). Unlike its oxygen counterpart, the sulfur atom introduces unique "soft" nucleophilicity, significantly influencing charge localization and fragmentation pathways in mass spectrometry.
| Feature | Specification |
| Formula (Salt) | C₈H₁₁NS · HCl |
| Formula (Free Base) | C₈H₁₁NS |
| MW (Free Base) | 153.24 Da |
| Monoisotopic Mass | 153.0612 Da |
| Key Structural Motif | Thioether (C–S–C) + Primary Amine (–NH₂) |
Critical Operational Note: Although supplied as the HCl salt (MW ~189.7), mass spectrometry detects the free base or its protonated form.
GC-MS (EI): Thermal dissociation in the injector port releases the free base (
153).LC-MS (ESI): Dissociation in the mobile phase yields the protonated cation
(154).
Comparative Analysis: Ionization Performance
Researchers often must choose between Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for sensitivity. The following comparison outlines the "performance" of PTE under both regimes.
Comparison 1: EI vs. ESI Response Profiles
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Primary Signal | Fragment Ions (Hard Ionization) | |
| Molecular Ion | ||
| Base Peak | ||
| Diagnostic Utility | High structural specificity (fingerprint). | High molecular weight confirmation. |
| Key Mechanism | Radical-induced | Charge-remote fragmentation & Onium formation. |
Expert Insight:
For structural validation (e.g., confirming synthesis of the core scaffold), EI is superior because the
Comparison 2: The "Thio Effect" (Sulfur vs. Oxygen Analog)
To understand the unique fragmentation of PTE, it is essential to compare it with 2-Phenoxyethylamine (The oxygen analog).
| Parameter | [2-(Phenylthio)ethyl]amine (Sulfur) | 2-Phenoxyethylamine (Oxygen) |
| Heteroatom Character | Sulfur: Large, polarizable, "Soft". | Oxygen: Small, electronegative, "Hard". |
| Major Fragment (EI) | ||
| Neighboring Group Effect | High: Forms stable Episulfonium ion (3-membered ring). | Moderate: Phenonium/Oxonium formation is less favorable due to strain. |
| Implication | Sulfur stabilizes the positive charge better, leading to distinct "S-containing" fragments. | Oxygen directs fragmentation via H-rearrangement (McLafferty-type). |
Deep Dive: Fragmentation Mechanisms
A. Electron Ionization (EI) Pathway (70 eV)
In EI, the radical cation
-
-Cleavage (Dominant): The radical site on the nitrogen drives the cleavage of the C-C bond next to it.
-
Result: Formation of the iminium ion
30 ( ).[1] This is the hallmark of primary amines. -
Neutral Loss: The remaining radical
(mass 123) is lost.
-
-
C-S Bond Cleavage: The C-S bond is weaker than the C-O bond in the analog.
-
Result: Formation of the Thiophenyl cation
109 ( ). -
Rearrangement: Hydrogen transfer can lead to the Thiophenol radical cation
110 ( ).
-
B. ESI (+) Pathway (CID / In-Source)
In ESI, the molecule is pre-charged as
-
Pathway: Loss of Ammonia (
). -
Mechanism: The sulfur atom acts as a neighboring group nucleophile, attacking the
-carbon to displace . -
Intermediate: This forms a cyclic Episulfonium Ion (
137). -
Secondary Fragmentation: The episulfonium ion opens and loses ethylene (
, 28 Da) to yield ( 109).
Visualization: ESI Fragmentation Pathway
The following diagram illustrates the specific ESI fragmentation logic, highlighting the crucial Episulfonium intermediate.
Caption: ESI fragmentation pathway of [2-(Phenylthio)ethyl]amine showing the Neighboring Group Participation (NGP) of sulfur leading to the stable Episulfonium ion.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate a sample, follow this self-validating protocol.
Materials
-
Analyte: [2-(Phenylthio)ethyl]amine HCl (1 mg).
-
Solvent: Methanol (LC-MS grade) + 0.1% Formic Acid.
-
System: Triple Quadrupole or Q-TOF MS.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg of the HCl salt in 1 mL Methanol.
-
Validation Check: Solution should be clear and colorless. If yellow, oxidation to sulfoxide (
) may have occurred (check for 170).
-
-
Dilution:
-
Dilute stock 1:100 into 50:50 Methanol:Water (+0.1% Formic Acid).
-
Final concentration: ~10 µg/mL.
-
-
Direct Infusion (Tune Mode):
-
Infuse at 10 µL/min.
-
Polarity: Positive (+).
-
Source Temp: 300°C.
-
Capillary Voltage: 3.5 kV.
-
-
Data Acquisition (MS2 Scan):
-
Select Precursor:
154.1. -
Apply Collision Energy (CE) Ramp: 10 -> 40 eV.
-
Success Criteria: Observation of daughter ions at
137 and 109.
-
Visualization: Experimental Workflow
Caption: Standardized workflow for MS/MS characterization of thioether amines.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-(Phenylthio)ethanol (Analog Reference). National Institute of Standards and Technology.[2][3][4][5]
-
Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry.[6] Analytical Chemistry.
- Gross, J. H. (2017).Mass Spectrometry: A Textbook.
- McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard rules for alpha-cleavage in amines and thioethers).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phenethylamine, 2,5-dimethoxy-4-methylthio, N-acetyl [webbook.nist.gov]
- 3. Ethylamine [webbook.nist.gov]
- 4. Ethanamine, N-ethyl- [webbook.nist.gov]
- 5. 2-(Phenylthio)ethanol [webbook.nist.gov]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial [2-(Phenylthio)ethyl]amine Hydrochloride
Abstract
In the landscape of drug discovery and chemical research, the absolute purity of starting materials is not merely a preference but a prerequisite for reproducible and reliable outcomes. [2-(Phenylthio)ethyl]amine hydrochloride is a key building block in the synthesis of various biologically active compounds. This guide provides a comprehensive framework for researchers to validate the purity of commercial batches of this critical reagent. We will delve into the likely impurities, present a multi-pronged analytical approach for their detection, and offer detailed, field-tested protocols. This guide is designed to empower researchers to independently verify the quality of their reagents, ensuring the integrity of their scientific endeavors.
Introduction: The Criticality of Purity in Synthesis
[2-(Phenylthio)ethyl]amine hydrochloride serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its structural integrity directly influences the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to unforeseen side reactions, the formation of toxic byproducts, or diminished efficacy of the target molecule. Therefore, a robust and comprehensive analytical validation of this starting material is an indispensable step in any research and development pipeline. This guide will compare and contrast various analytical techniques, providing the rationale behind a multi-modal approach to purity assessment.
Potential Impurities: A Proactive Approach to Detection
Understanding the potential impurities is the first step in developing a targeted analytical strategy. Based on common synthetic routes to [2-(Phenylthio)ethyl]amine hydrochloride, the following impurities can be anticipated:
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Byproducts of Synthesis: Molecules formed from side reactions during the manufacturing process.
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[1][2]
-
Water Content: The presence of water can affect the reactivity and stability of the compound.[3][4][5][6]
A comprehensive purity analysis must be designed to detect and quantify this range of potential contaminants.
A Multi-Faceted Analytical Strategy for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is essential for a thorough evaluation. The following sections detail the recommended techniques, their underlying principles, and step-by-step protocols.
Structural Confirmation and Organic Impurity Profiling
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the target compound and identifying organic impurities. The chemical shifts, integration values, and coupling patterns of the protons and carbons provide a detailed fingerprint of the molecule. Impurities will present as additional, uncharacteristic signals in the spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the [2-(Phenylthio)ethyl]amine hydrochloride sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
¹H NMR Parameters: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.
-
¹³C NMR Parameters: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm the presence of all expected peaks for [2-(Phenylthio)ethyl]amine hydrochloride.
-
Integrate all signals and compare them to the expected ratios.
-
Identify and, if possible, quantify any impurity signals. The presence of hydrogens attached to an amine typically show up between 0.5-5.0 ppm.[7] The hydrogens on carbons directly bonded to an amine usually appear around 2.3-3.0 ppm.[7]
-
Principle: HPLC is a cornerstone technique for separating and quantifying impurities. A reversed-phase HPLC method is well-suited for a moderately polar compound like [2-(Phenylthio)ethyl]amine hydrochloride. A UV detector is commonly used for aromatic compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to [2-(Phenylthio)ethyl]amine hydrochloride.
-
Identify and quantify any impurity peaks as a percentage of the total peak area.
-
Principle: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity and elucidate the structure of unknown impurities. For amine compounds, the molecular ion peak is expected to have an odd number.[8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup:
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the free base of [2-(Phenylthio)ethyl]amine.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Quantification of Non-Organic Impurities
Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[3][4][5][6] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[4][5] The endpoint is detected potentiometrically or visually.[4][5] This method can detect free, emulsified, and entrapped water.[3]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup: Use a calibrated volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: Titrate the sample with a standardized Karl Fischer reagent.
-
Calculation: The water content is calculated based on the volume of titrant consumed.
Principle: Headspace gas chromatography is the preferred method for analyzing residual solvents in pharmaceutical ingredients.[1][2][9] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.[1][2]
Experimental Protocol: GC-HS
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
GC-HS Conditions:
-
Column: A polar capillary column (e.g., DB-624).
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: A suitable temperature gradient to separate common solvents.
-
Detector: Flame Ionization Detector (FID).
-
Headspace Parameters: Optimize vial equilibration temperature and time.
-
-
Data Analysis: Identify and quantify residual solvents by comparing their retention times and peak areas with those of known standards.
Physical Property Assessment
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[10][11][12] Impurities will typically cause a depression and broadening of the melting range.[10][12][13] This provides a simple yet effective preliminary assessment of purity.[10][11]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[10]
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these methods, consider the following hypothetical data for [2-(Phenylthio)ethyl]amine hydrochloride from three different commercial suppliers.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| ¹H NMR Purity | >99% | 98.5% (contains unidentified aromatic impurity) | 99.2% |
| HPLC Purity | 99.8% | 98.2% (two impurity peaks detected) | 99.5% |
| Water Content (Karl Fischer) | 0.1% | 0.8% | 0.3% |
| Residual Solvents (GC-HS) | Acetone: 50 ppm | Toluene: 300 ppm; Acetone: 150 ppm | No significant solvents detected |
| Melting Point | 135-136 °C | 132-135 °C | 134-136 °C |
Interpretation:
-
Supplier A provides the highest purity material with minimal organic and non-organic impurities.
-
Supplier B shows the presence of a significant organic impurity and higher levels of water and residual solvents, indicating a less refined product.
-
Supplier C offers a high-purity product, though with slightly more water content than Supplier A.
Visualizing the Workflow
A logical workflow is crucial for an efficient and thorough purity validation process.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. almacgroup.com [almacgroup.com]
- 3. mt.com [mt.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. cscscientific.com [cscscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. mt.com [mt.com]
- 11. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. scribd.com [scribd.com]
Melting Point Determination of [2-(Phenylthio)ethyl]amine Hydrochloride: A Comparative Methodological Guide
Topic: Melting Point Determination of [2-(Phenylthio)ethyl]amine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9 ) is a critical sulfur-containing amine building block used in the synthesis of pharmaceutical intermediates and bioactive scaffolds. Accurate melting point (MP) determination is the primary method for validating the identity and purity of this salt form, distinguishing it from its lower-melting free base and degradation products.
This guide compares the two industry-standard methods for MP determination—Capillary (Manual/Automated) versus Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing the thermal profile of this specific compound.
| Compound Attribute | Specification |
| IUPAC Name | 2-(Phenylthio)ethan-1-amine hydrochloride |
| CAS Number | 34946-13-9 |
| Molecular Formula | C₈H₁₁NS[1][2] · HCl |
| Molecular Weight | 189.71 g/mol |
| Physical Form | Crystalline Solid (White to Off-white) |
| Free Base Reference | 2-(Phenylthio)ethanamine (CAS: 2014-75-7), MP ~43.5°C [1] |
| Target MP Range (HCl) | Expected: 130–160°C (Based on structural analogs like 2-(ethylthio)ethylamine HCl [2]) |
Strategic Method Comparison: Capillary vs. DSC
Choosing the right determination method depends on the stage of development (Routine QC vs. Pre-formulation).
| Feature | Method A: Capillary (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow difference between sample and reference vs. temperature. |
| Primary Output | Melting Range (Onset to Clear Point). | Onset Temperature ( |
| Sample Requirement | Small (~1–2 mg), packed tightly. | Very small (1–5 mg), in crimped pan. |
| Precision | ||
| Decomposition Detection | High: Visual darkening/gas evolution is immediately obvious. | Moderate: Endotherm shape changes, but visual cues are lost. |
| Suitability for [2-(Phenylthio)ethyl]amine HCl | Preferred for Routine QC. The thioether linkage is susceptible to oxidation; visual monitoring ensures the melt is not a decomposition event. | Preferred for Polymorph Screening. Essential if multiple crystalline forms are suspected. |
Validated Experimental Protocol (Capillary Method)
Objective: To determine the melting range of [2-(Phenylthio)ethyl]amine hydrochloride with high reproducibility, ensuring the salt is distinct from the free base and free of solvent inclusions.
Phase 1: Sample Preparation (Critical Step)
-
Drying: The HCl salt is potentially hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis to prevent water-induced MP depression.
-
Grinding: Lightly crush the crystals into a fine powder on a watch glass. Avoid excessive force to prevent mechanochemical degradation.
-
Packing: Fill a standard glass capillary (1.5–1.8 mm O.D.) to a height of 2–3 mm . Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface.
-
Why? Loose packing causes uneven heat transfer, leading to a broader observed range.
-
Phase 2: Instrument Setup & Heating Ramp
-
Start Temperature: Set the apparatus to 100°C (approx. 30–40°C below the expected transition).
-
Ramp Rate A (Fast): Ramp at 10°C/min until 120°C to save time, then hold.
-
Ramp Rate B (Measurement): Switch to 1.0°C/min .
-
Scientific Rationale: A slow ramp rate ensures the sample temperature is in equilibrium with the heating block. Fast ramping (>2°C/min) will result in a lag error , causing the observed MP to be artificially high.
-
Phase 3: Observation & Recording
Record three distinct temperatures:
-
Sintering Point: The sample collapses or moistens (often due to trace impurities/solvent).
-
Meniscus Point (Onset): The first distinct liquid meniscus forms.
-
Clear Point (Liquefaction): The sample is entirely liquid.
Acceptance Criteria:
-
Range Width: A pure sample should melt within a 1–2°C range .
-
Comparison: If the MP is <100°C, suspect hydrolysis to the free base (MP ~43°C) or significant solvent contamination.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for characterizing this specific salt.
Figure 1: Decision logic for melting point determination, highlighting critical failure modes (Low MP/Broad Range).
Troubleshooting & Scientific Insights
Issue: "Sweating" or Droplets before Melting
-
Cause: This often indicates the presence of the free base (2-(phenylthio)ethanamine) which is a liquid/low-melting solid (MP ~43°C) [1].
-
Remedy: Recrystallize the salt from anhydrous ethanol/ether to remove free amine and ensure full protonation.
Issue: Brown Discoloration during Heating
-
Cause: Oxidation of the thioether (-S-) moiety to a sulfoxide or sulfone at high temperatures.
-
Remedy: Ensure the capillary is sealed (if possible) or increase the ramp rate slightly (2°C/min) only if decomposition is rapid, acknowledging the trade-off in precision.
Issue: Broad Melting Range (>3°C)
-
Cause: Wet sample. Amine hydrochlorides are notorious for retaining water.
-
Remedy: Dry at 40°C under high vacuum for 4 hours.
References
-
EPA/ChemChart. 2-(Phenylthio)ethanamine (CAS 2014-75-7) Physical Properties. Retrieved from and EPA T.E.S.T. Models.
-
BenchChem. 2-(Ethylthio)ethylamine hydrochloride (CAS 54303-30-9) Properties. Retrieved from .
-
Sigma-Aldrich. [2-(Phenylthio)ethyl]amine hydrochloride (CAS 34946-13-9) Product Specification. Retrieved from .
- United States Pharmacopeia (USP).
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Comparative Reactivity Guide: Phenylthio vs. Phenoxy Ethylamines in Nucleophilic Substitution
[1]
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Mechanistic divergence, nucleophilic profiles, neighboring group participation (NGP), and synthetic utility in heterocycle formation.
Executive Summary: The "Soft" Sulfur vs. "Hard" Oxygen Paradigm
In medicinal chemistry, the choice between a phenylthio (Ph-S-) and a phenoxy (Ph-O-) ethylamine linker is rarely just about lipophilicity (
While both scaffolds share the connectivity Ar–X–CH₂–CH₂–NH₂ , their behavior in nucleophilic substitution is governed by three distinct electronic factors:
-
Amine Basicity: The electronegative oxygen in the phenoxy group significantly lowers the
of the terminal amine via the inductive effect ( ), making it a weaker nucleophile than its thioether counterpart. -
Neighboring Group Participation (NGP): The sulfur atom is a powerful anchimeric assistant, capable of forming stable episulfonium ions. The oxygen atom, being harder and less polarizable, provides negligible NGP in this context.
-
Chemo-selectivity: The "soft" sulfur atom can compete as a nucleophile in alkylation reactions, whereas the "hard" ether oxygen is generally inert to alkylating agents under standard conditions.
Quick Comparison Matrix
| Feature | Phenoxy Ethylamine ( | Phenylthio Ethylamine ( |
| Heteroatom Character | Hard, High Electronegativity (3.[1]44) | Soft, High Polarizability, Lower EN (2.58) |
| Amine | ~7.5 - 8.5 (Electron Deficient) | ~9.0 - 9.8 (More Alkyl-like) |
| Amine Nucleophilicity | Moderate | High |
| NGP Capability | Low (Oxonium formation is disfavored) | Extreme (Episulfonium formation is rapid) |
| Linker Stability | High (Ether bond is inert) | Moderate (Susceptible to oxidation/alkylation) |
| Primary Application | Stable Linkers, PROTACs | Heterocycle Synthesis, Cleavable Linkers |
Mechanistic Principles
Inductive Effects on Amine Nucleophilicity
The reactivity of the primary amine is dictated by the electron density on the nitrogen lone pair.
-
Phenoxy Series: Oxygen is highly electronegative.[1] Through the two-carbon chain, it exerts a strong electron-withdrawing inductive effect (
).[1] This delocalizes electron density away from the nitrogen, lowering the HOMO energy and reducing nucleophilicity. -
Phenylthio Series: Sulfur is less electronegative (similar to Carbon).[1] The
effect is weak.[1] Consequently, the nitrogen lone pair retains higher energy and basicity, behaving more like a standard aliphatic amine.
Neighboring Group Participation (Anchimeric Assistance)
This is the most critical differentiator in substitution reactions where the ethyl chain is activated (e.g., conversion of amine to a leaving group or reaction of the corresponding halide).
-
The Sulfur Effect (Mustard Chemistry): Sulfur's large 3p orbitals allow for effective backside attack on the adjacent carbon, displacing a leaving group to form a cyclic episulfonium ion . This intermediate is highly electrophilic and drives rapid substitution with retention of configuration (via double inversion).
-
The Oxygen Effect: Oxygen's 2p orbitals are tightly held. Formation of a 3-membered oxonium ring is energetically costly due to ring strain and poor orbital overlap.[1]
Figure 1: Mechanistic divergence in Neighboring Group Participation. Sulfur facilitates a rapid two-step pathway via a stable cyclic intermediate.[1]
Comparative Reactivity Data
The following data summarizes the relative reaction rates and physicochemical properties derived from kinetic studies of analogous systems (e.g., hydrolysis of 2-hetero-substituted ethyl chlorides, which serves as a proxy for NGP capability).
Table 1: Relative Rates of Solvolysis (NGP Indicator)
Data extrapolated from mustard gas analogs (2-chloroethyl sulfides vs ethers).[1]
| Substrate Type | Relative Rate ( | Mechanism |
| Phenylthio-ethyl-X | ~600 - 1000 | |
| Phenoxy-ethyl-X | < 0.1 | |
| Alkyl-ethyl-X (Control) | 1.0 |
Table 2: Amine Basicity and Nucleophilicity
| Compound | Estimated | Nucleophilicity (Swain-Scott |
| 2-Phenoxyethylamine | 7.5 - 8.5 | Moderate (~4.[1]5) |
| 2-(Phenylthio)ethylamine | 9.2 - 9.8 | High (~5.[1]3) |
| Ethylamine (Reference) | 10.7 | High (5.5) |
Key Insight: If your synthetic route requires the amine to act as a nucleophile (e.g.,
or amide coupling), the Phenylthio derivative will react significantly faster. If you need to avoid over-alkylation or side reactions, the Phenoxy derivative offers a more controlled, albeit slower, profile.
Experimental Workflows
Protocol A: Chemoselective N-Alkylation
Objective: To selectively alkylate the amine without affecting the heteroatom linker.
Challenge:
-
Phenylthio: Risk of S-alkylation (forming sulfonium salts) if "hard" electrophiles (e.g., MeI) are used.
Optimized Method for Phenylthio Ethylamines:
-
Solvent: Use a polar protic solvent (Ethanol or Methanol) to solvate the amine and stabilize the transition state. Avoid non-polar solvents which might favor S-attack.[1]
-
Base: Use a hindered base (e.g., DIPEA) or inorganic carbonate (
). -
Electrophile: Use "soft" electrophiles (e.g., alkyl bromides) rather than "hard" ones (alkyl triflates) to match the amine's hardness relative to sulfur.
Step-by-Step:
-
Dissolve 2-(phenylthio)ethylamine (1.0 equiv) in EtOH (0.5 M).
-
Add
(2.0 equiv).[1] -
Add Alkyl Bromide (1.1 equiv) dropwise at 0°C.
-
Warm to RT and monitor by TLC/LCMS.
-
Note: If S-alkylation is observed (M+ mass corresponds to sulfonium), switch to Reductive Amination (Aldehyde +
), which is exclusively N-selective.
-
Protocol B: Cyclization to Heterocycles (Dihydro-1,4-benzothiazines/oxazines)
Objective: Utilizing the linker for ring closure.[1]
This reaction highlights the nucleophilic difference.[3] Sulfur cyclizes readily; Oxygen often requires forcing conditions.[1]
Reaction: Condensation with
-
Phenoxy Ethylamine:
-
Requires high temperature (reflux in DMF/Toluene).
-
Often requires a transition metal catalyst (Cu or Pd) to facilitate the intramolecular
or bond formation if the ring isn't activated. -
Product: 3,4-dihydro-2H-1,4-benzoxazine.[1]
-
-
Phenylthio Ethylamine:
-
Proceeds under mild conditions (RT or mild heat in EtOH).
-
Mechanism: The amine attacks the ketone (Schiff base formation), followed by the sulfur attacking the
-carbon (or vice versa depending on conditions). -
Product: 3,4-dihydro-2H-1,4-benzothiazine.[1]
-
Figure 2: Comparative workflow for heterocycle synthesis. Note the higher energy barrier for the phenoxy derivative.
References
-
Neighboring Group Participation by Sulfur vs Oxygen
-
Nucleophilicity Trends (S vs O)
-
Amine Basicity and Inductive Effects
-
Synthesis of Benzothiazines vs Benzoxazines
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling [2-(Phenylthio)ethyl]amine hydrochloride
A Senior Application Scientist's In-Depth Technical Guide to Safety and Handling
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with [2-(Phenylthio)ethyl]amine hydrochloride. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory practices. This document is structured to provide a deep, practical understanding of the risks associated with this compound and the procedures to mitigate them effectively.
Understanding the Hazard: A Data-Driven Approach
Compounds like 2-Phenylethylamine hydrochloride are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[1] They may also cause respiratory irritation.[1] Similarly, sulfur-containing organic compounds can present their own set of hazards. Therefore, it is prudent to treat [2-(Phenylthio)ethyl]amine hydrochloride with a high degree of caution, assuming it may possess similar toxicological properties.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Potential Effects | Source of Concern |
| Acute Oral Toxicity | Harmful if swallowed. | Amine hydrochloride functionality.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact. | Amine and sulfur-containing organic compounds.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Amine hydrochloride functionality.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Amine hydrochloride functionality.[1] |
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment (PPE).[3][4] The selection of appropriate PPE is not a one-size-fits-all approach; it requires a careful assessment of the specific risks posed by the chemical and the procedure being performed.[5][6][7]
A Step-by-Step Guide to PPE Selection and Use
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Due to the lack of specific permeation data for [2-(Phenylthio)ethyl]amine hydrochloride, it is recommended to use chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but for prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8] Always consult the glove manufacturer's compatibility chart for guidance.[8]
-
Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves can provide an additional layer of protection.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Replace gloves immediately if they are contaminated or damaged.
-
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[12] All work with [2-(Phenylthio)ethyl]amine hydrochloride that could generate dust or aerosols must be conducted in a properly functioning fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary.[8][9] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[13]
-
Diagram 1: PPE Selection Workflow
Caption: A flowchart outlining the immediate steps to take in the event of a spill or personal exposure.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. [14]
-
Waste Characterization: All waste containing [2-(Phenylthio)ethyl]amine hydrochloride must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.
-
Disposal Vendor: Dispose of the hazardous waste through your institution's approved hazardous waste management program or a licensed professional waste disposal service. [15]Do not dispose of this chemical down the drain or in the regular trash. [16][17]* Sulfur-Containing Waste: Special consideration should be given to the disposal of sulfur-containing compounds, as their degradation can lead to the formation of acidic byproducts. [18]Adherence to institutional and local regulations is essential.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Compliance Consultants. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Laboratory Standards. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Safety. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]
-
Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]
-
PubChem. (n.d.). [2-(Phenylthio)ethyl]amine hydrochloride. Retrieved from [Link]
-
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfur. Retrieved from [Link]
-
American Chemical Society (ACS). (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 [Video]. YouTube. Retrieved from [Link]
-
Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
